molecular formula C10H7BrClN3O2 B365897 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole CAS No. 957265-98-4

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Cat. No.: B365897
CAS No.: 957265-98-4
M. Wt: 316.54g/mol
InChI Key: ZARVXIBJLQFMBQ-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with bromobenzyl, chloro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloropyrazole, followed by bromination and subsequent benzylation with 4-bromobenzyl chloride . The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-bromobenzyl)-4-chloro-3-amino-1H-pyrazole .

Scientific Research Applications

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromobenzyl and chloro groups may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromobenzyl, chloro, and nitro groups on the pyrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-chloro-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(12)10(13-14)15(16)17/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARVXIBJLQFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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